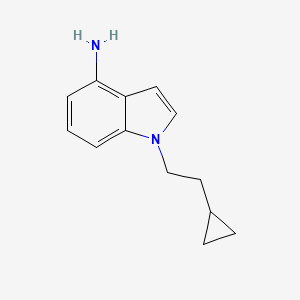

1-(2-Cyclopropylethyl)-1h-indol-4-amine

説明

1-(2-Cyclopropylethyl)-1H-indol-4-amine (CAS: 1262797-30-7) is an indole derivative featuring a cyclopropylethyl substituent at the 1-position of the indole ring and an amine group at the 4-position. Its molecular formula is C₁₃H₁₆N₂ (MW: 200.28). The compound is stored under inert conditions at 2–8°C to prevent degradation, indicating sensitivity to light and oxidation. It is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling.

特性

分子式 |

C13H16N2 |

|---|---|

分子量 |

200.28 g/mol |

IUPAC名 |

1-(2-cyclopropylethyl)indol-4-amine |

InChI |

InChI=1S/C13H16N2/c14-12-2-1-3-13-11(12)7-9-15(13)8-6-10-4-5-10/h1-3,7,9-10H,4-6,8,14H2 |

InChIキー |

LQRJMTMBDRECKW-UHFFFAOYSA-N |

正規SMILES |

C1CC1CCN2C=CC3=C(C=CC=C32)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylethyl)-1h-indol-4-amine typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Attachment to Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a Grignard reaction or other suitable alkylation methods.

Indole Ring Formation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Amine Group Introduction: The amine group is introduced at the fourth position of the indole ring through nitration followed by reduction or other suitable amination methods.

Industrial Production Methods: Industrial production of 1-(2-Cyclopropylethyl)-1h-indol-4-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production .

化学反応の分析

Types of Reactions: 1-(2-Cyclopropylethyl)-1h-indol-4-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nitrating agents, and other electrophiles under suitable reaction conditions.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated or nitrated derivatives.

科学的研究の応用

1-(2-Cyclopropylethyl)-1h-indol-4-amine has several scientific research applications, including:

作用機序

The mechanism of action of 1-(2-Cyclopropylethyl)-1h-indol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Mechanistic Insights: The compound may exert its effects through enzymatic cyclopropane ring opening reactions, leading to the formation of covalent bonds with target enzymes.

類似化合物との比較

Comparison with Structural Analogs

The following table compares 1-(2-Cyclopropylethyl)-1H-indol-4-amine with structurally related indole derivatives:

Key Structural and Functional Insights

Compared to 1-(cyclopropylmethyl)-1H-indol-4-amine, the extended ethyl chain in the target compound may improve solubility due to increased alkyl chain flexibility. Ether-containing analogs (e.g., 1-(2-ethoxyethyl)-1H-indol-4-amine) are less stable metabolically, as ether bonds are prone to oxidative cleavage.

Biological Activity Considerations :

- While direct activity data for the target compound are lacking, the cyclopropane moiety is a common pharmacophore in HIF PHD inhibitors (e.g., GSK1120360A), where it stabilizes protein-ligand interactions.

- The 4-amine position on indole is critical in compounds like [2-(1H-Indol-4-yl)ethyl]dipropylamine, which modulates dopamine receptors.

Synthetic Accessibility :

- The cyclopropylethyl group can be introduced via alkylation of indole using 2-cyclopropylethyl halides, analogous to methods for 1-(cyclopropylmethyl)-1H-indol-4-amine .

- Storage challenges (light sensitivity, oxidation) necessitate inert atmospheres during synthesis, similar to protocols for hazard-prone indole derivatives.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。